

(Z)-2-Penten-1-ol CAS number and molecular weight

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Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

Cat. No.: B074994

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An In-depth Technical Guide to **(Z)-2-Penten-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Penten-1-ol, also known as cis-2-Penten-1-ol, is an organic compound with the chemical formula $C_5H_{10}O$. It is a volatile, colorless liquid characterized by a green, diffusive aroma. This unsaturated alcohol is found in various natural sources, including green tea, virgin olive oil, and broccoli.^[1] It serves as a valuable stereoisomeric building block in organic synthesis and is utilized as a fragrance and flavoring agent.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **(Z)-2-Penten-1-ol**, with a focus on its potential applications in research and development.

Chemical and Physical Properties

(Z)-2-Penten-1-ol is a primary allylic alcohol. The presence of the cis-configured double bond significantly influences its molecular geometry and reactivity compared to its trans-isomer. A summary of its key physicochemical properties is presented in the table below.

Property	Value
CAS Number	1576-95-0[2]
Molecular Weight	86.13 g/mol [1]
Molecular Formula	C5H10O[2]
Boiling Point	138 °C at 760 mmHg
Appearance	Colorless liquid[1]
InChI Key	BTSIZIIPFNVMHF-ARJAWSKDSA-N[2]
Synonyms	cis-2-Penten-1-ol, (Z)-Pent-2-en-1-ol, Nor leaf alcohol[2]

Synthesis of (Z)-2-Penten-1-ol

The stereoselective synthesis of **(Z)-2-Penten-1-ol** is most reliably achieved through the partial hydrogenation of 2-pentyn-1-ol. The use of a poisoned catalyst, specifically Lindlar's catalyst, is crucial for halting the hydrogenation at the alkene stage and ensuring the formation of the cis isomer.

Experimental Protocol: Lindlar Hydrogenation of 2-Pentyn-1-ol

This protocol describes the synthesis of **(Z)-2-Penten-1-ol** from 2-pentyn-1-ol using a Lindlar catalyst.

Materials:

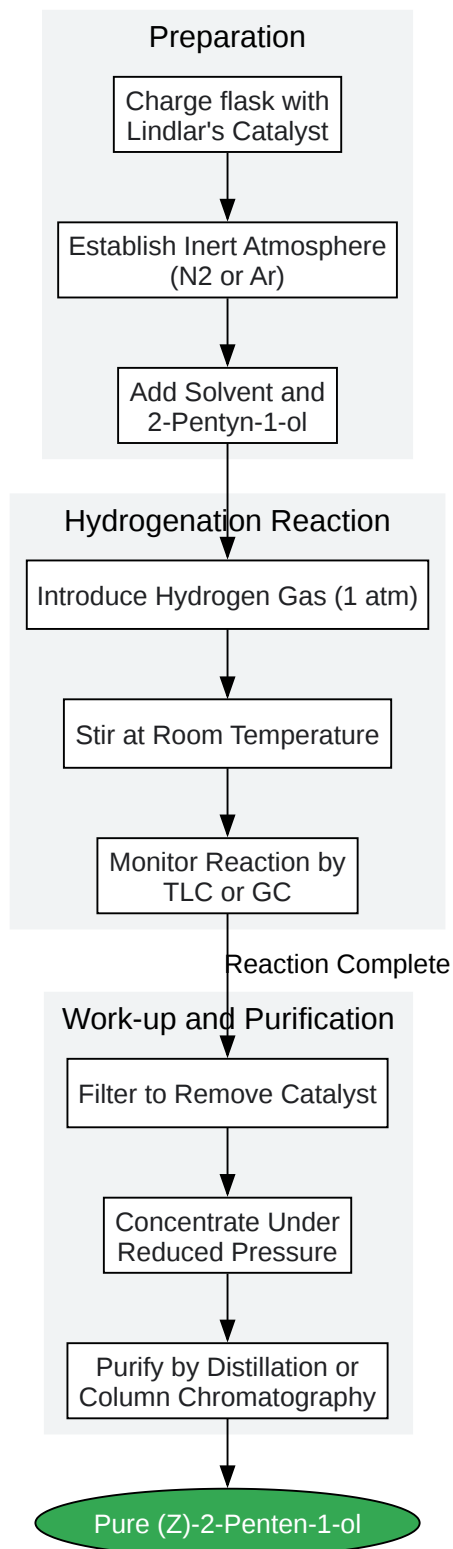
- 2-pentyn-1-ol
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
- An appropriate solvent (e.g., ethyl acetate, hexane, or ethanol)
- Quinoline (optional, to moderate catalyst activity)

- Hydrogen gas (H₂)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- **Catalyst Preparation:** In a flask suitable for hydrogenation, add Lindlar's catalyst (typically 5-10% w/w relative to the alkyne).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas, such as nitrogen or argon.
- **Solvent and Substrate Addition:** Add the chosen solvent to the flask, followed by the 2-pentyn-1-ol substrate. If the substrate is particularly sensitive, quinoline can be added to further deactivate the catalyst.
- **Hydrogenation:** Evacuate the flask again and introduce hydrogen gas (1 atm, typically from a balloon).
- **Reaction Monitoring:** Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be carefully monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction is stopped upon complete consumption of the starting alkyne and to prevent over-reduction to the corresponding alkane.
- **Work-up:** Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **(Z)-2-Penten-1-ol** can be purified by distillation or column chromatography to obtain the final product with high purity.

Synthesis Workflow for (Z)-2-Penten-1-ol

[Click to download full resolution via product page](#)Caption: Synthesis and purification workflow for **(Z)-2-Penten-1-ol**.

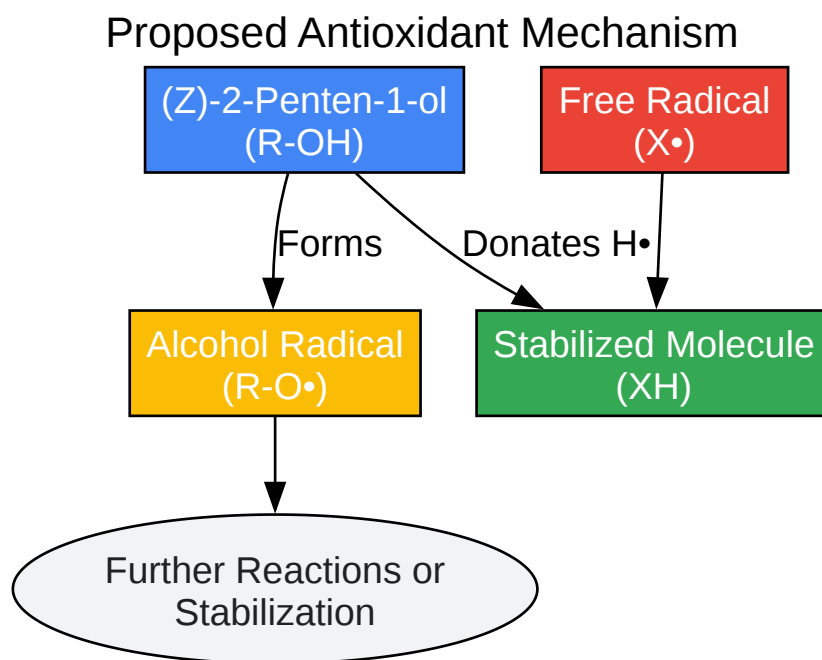
Biological Activity and Potential Applications

(Z)-2-Penten-1-ol has been identified as a volatile compound in several plants and is known to contribute to their characteristic aromas. Beyond its organoleptic properties, research suggests it possesses antioxidant activity.

Antioxidant Properties

Unsaturated alcohols, including **(Z)-2-Penten-1-ol**, are believed to exert their antioxidant effects primarily through a hydrogen atom transfer (HAT) mechanism. The allylic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. This mechanism is crucial in protecting biological systems from oxidative stress, which is implicated in a wide range of diseases.

The general mechanism for the antioxidant activity of an unsaturated alcohol can be visualized as follows:



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Caption: Hydrogen atom transfer mechanism for radical scavenging.

While specific studies on the antioxidant capacity of pure **(Z)-2-Penten-1-ol** are limited, the antioxidant properties of essential oils containing this compound, such as those from basil and thyme, have been documented.

Role in Drug Development

Currently, there are no direct applications of **(Z)-2-Penten-1-ol** as a therapeutic agent. However, as a chiral building block, it holds potential as a starting material or intermediate in the synthesis of more complex, biologically active molecules. The presence of both a hydroxyl group and a cis-alkene functionality allows for a variety of chemical transformations, making it a versatile synthon for medicinal chemists.

Conclusion

(Z)-2-Penten-1-ol is a well-characterized unsaturated alcohol with established methods for its stereoselective synthesis. Its known biological activity is primarily associated with its antioxidant potential, a characteristic of many unsaturated alcohols. While its direct role in drug development has yet to be fully explored, its utility as a synthetic intermediate suggests that it may be a valuable component in the synthesis of future therapeutic agents. Further research into its biological effects could unveil new applications for this versatile molecule.

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References

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